molecular formula C6BrCl2F3 B13151851 1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene

1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene

Cat. No.: B13151851
M. Wt: 279.87 g/mol
InChI Key: UAMCYPDRWSAEOW-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene is an organofluorine compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a highly substituted aromatic compound. The unique combination of halogens in its structure imparts distinct chemical properties and reactivity, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds One common method involves the halogenation of a precursor benzene ring through electrophilic aromatic substitution reactionsChlorination and fluorination can be carried out using chlorine (Cl2) and fluorine (F2) gases, respectively, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst

    Coupling: Boronic acids, palladium catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds with various functional groups.

Scientific Research Applications

1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene finds applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the effects of halogenation on biological activity.

    Medicine: Research into halogenated benzene derivatives has shown potential in the development of new drugs with improved efficacy and reduced side effects. The compound’s unique structure may contribute to the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene exerts its effects depends on the specific application and context. In chemical reactions, the presence of multiple halogens can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effects of the halogens can stabilize certain intermediates, facilitating specific reaction pathways. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4,5-trifluorobenzene
  • 1-Bromo-2,3,4,5-tetrafluorobenzene
  • 1-Bromo-3,5-difluorobenzene
  • 1-Bromo-2,6-difluorobenzene

Uniqueness

1-Bromo-2,3-dichloro-4,5,6-trifluorobenzene is unique due to its specific combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, such as increased reactivity and selectivity in certain reactions. Compared to similar compounds, it may exhibit different reactivity profiles and applications, making it a valuable compound for specialized research and industrial purposes .

Properties

Molecular Formula

C6BrCl2F3

Molecular Weight

279.87 g/mol

IUPAC Name

1-bromo-2,3-dichloro-4,5,6-trifluorobenzene

InChI

InChI=1S/C6BrCl2F3/c7-1-2(8)3(9)5(11)6(12)4(1)10

InChI Key

UAMCYPDRWSAEOW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)Cl)Cl)F)F

Origin of Product

United States

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